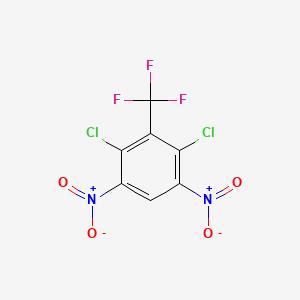
2,6-Dichloro-3,5-dinitro-benzotrifluoride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dichloro-3,5-dinitro-benzotrifluoride is an organic compound with the molecular formula C7HCl2F3N2O4. It is a derivative of benzotrifluoride, characterized by the presence of two chlorine atoms and two nitro groups on the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
準備方法
The synthesis of 2,6-Dichloro-3,5-dinitro-benzotrifluoride typically involves a nitration reaction. The process begins with 2,6-dichlorobenzotrifluoride as the starting material. The nitration is carried out using a mixture of nitric acid and sulfuric acid, which introduces the nitro groups at the 3 and 5 positions of the benzene ring. The reaction conditions include maintaining a low temperature to control the exothermic nature of the nitration process .
In industrial production, a clean preparation method has been developed to minimize environmental impact. This method involves a two-step nitration process, where the waste acid from the primary nitration is recycled for use in the secondary nitration, thus reducing waste and improving efficiency .
化学反応の分析
2,6-Dichloro-3,5-dinitro-benzotrifluoride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: Although less common, the compound can undergo oxidation under strong oxidative conditions.
Common reagents used in these reactions include sodium hydroxide for substitution, hydrogen gas with a palladium catalyst for reduction, and potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
2,6-Dichloro-3,5-dinitro-benzotrifluoride is utilized in various scientific research applications:
Chemistry: It serves as a reagent in the synthesis of other complex organic molecules.
Medicine: Research is ongoing to explore its potential as an alternative to neurotoxic microtubule inhibitors.
作用機序
The mechanism of action of 2,6-Dichloro-3,5-dinitro-benzotrifluoride involves its interaction with specific molecular targets. For instance, in biological systems, it can inhibit the function of kinesin spindle proteins, which are essential for cell division. This inhibition disrupts the mitotic process, leading to cell cycle arrest and potential cell death. The compound’s nitro groups play a crucial role in its reactivity, allowing it to form covalent bonds with target proteins .
類似化合物との比較
2,6-Dichloro-3,5-dinitro-benzotrifluoride can be compared with other similar compounds, such as:
2,4-Dichloro-3,5-dinitrobenzotrifluoride: Similar in structure but with chlorine atoms at different positions, affecting its reactivity and applications.
2,4-Dichloro-3,5-dinitrobenzene: Lacks the trifluoromethyl group, resulting in different chemical properties and uses.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the trifluoromethyl group, which enhances its stability and reactivity in various chemical reactions.
特性
IUPAC Name |
2,4-dichloro-1,5-dinitro-3-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7HCl2F3N2O4/c8-5-2(13(15)16)1-3(14(17)18)6(9)4(5)7(10,11)12/h1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYEIRDQZFMMZIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1[N+](=O)[O-])Cl)C(F)(F)F)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7HCl2F3N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














